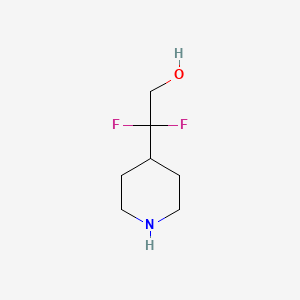
2,2-Difluoro-2-(4-piperidyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(4-piperidyl)ethanol is a chemical compound with the molecular formula C7H14F2NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-piperidyl)ethanol typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,2-Difluoro-2-(4-piperidyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-2-(4-piperidyl)ketone, while reduction may produce 2,2-difluoro-2-(4-piperidyl)ethane.
科学研究应用
2,2-Difluoro-2-(4-piperidyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Difluoro-2-(4-piperidyl)ethanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2,2-Difluoro-2-(4-piperidyl)ethanol can be compared with other piperidine derivatives, such as:
2,2-Difluoro-2-(1-isopropyl-4-piperidinyl)ethanol: Similar structure but with an isopropyl group instead of a hydrogen atom.
2,2-Difluoro-2-(4-piperidyl)ethane: Lacks the hydroxyl group, affecting its reactivity and solubility.
2,2-Difluoro-2-(4-piperidyl)ketone: Contains a carbonyl group instead of a hydroxyl group, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC 名称 |
2,2-difluoro-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h6,10-11H,1-5H2 |
InChI 键 |
GAEOLTATVTXPLM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
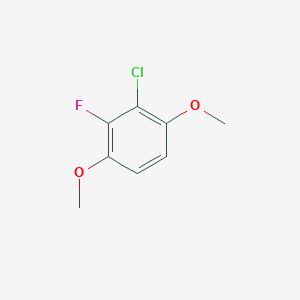
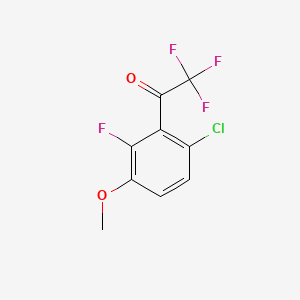

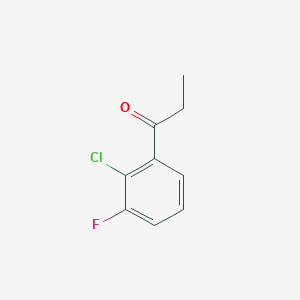
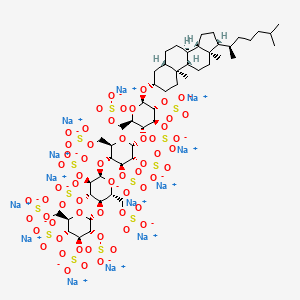
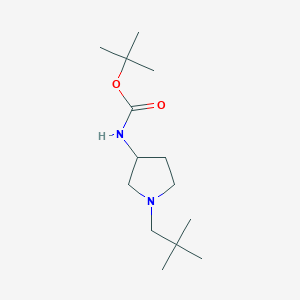
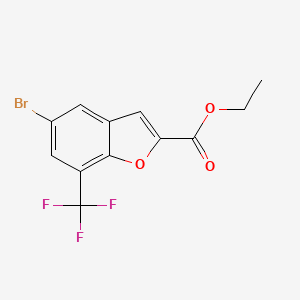
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)
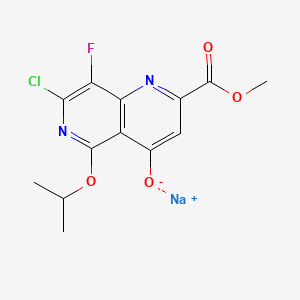
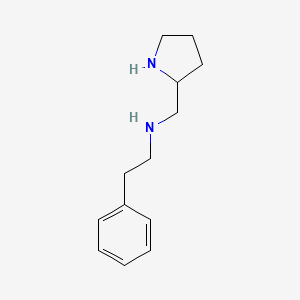

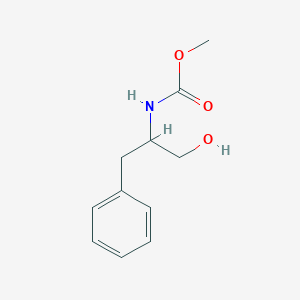
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
